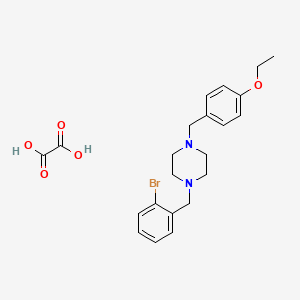
3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate
Overview
Description
3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate, also known as AMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is often used as a recreational drug and has been associated with several adverse effects. However, AMB-FUBINACA also has potential applications in scientific research due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate involves the activation of CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate also has potent analgesic and anti-inflammatory effects, which may be due to its ability to modulate the activity of nociceptive pathways in the brain and spinal cord.
Biochemical and Physiological Effects:
3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate has several biochemical and physiological effects on the body. This compound has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications. 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate also has potent psychoactive effects, including euphoria, hallucinations, and paranoia. Long-term use of this compound has been associated with several adverse effects, including addiction, cognitive impairment, and psychiatric disorders.
Advantages and Limitations for Lab Experiments
3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate has several advantages and limitations for use in laboratory experiments. This compound has potent pharmacological effects and can be used to study the mechanisms of cannabinoid receptor activation and signaling pathways. However, the use of 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate in laboratory experiments is limited by its potential for toxicity and adverse effects. Researchers must take appropriate safety precautions when handling this compound and ensure that it is used in accordance with ethical guidelines.
Future Directions
There are several future directions for research on 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Another area of research is the identification of the molecular targets and signaling pathways involved in the pharmacological effects of 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate. This could lead to the development of new drugs for the treatment of pain, mood disorders, and other conditions. Finally, research is needed to better understand the long-term effects of 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate on the brain and body, as well as its potential for addiction and abuse.
Scientific Research Applications
3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate has potential applications in scientific research, particularly in the field of cannabinoid pharmacology. This compound has been shown to bind to CB1 and CB2 receptors in the brain, which are involved in the regulation of pain, mood, and appetite. 3-acetyl-1-(2-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-(acetyloxy)benzoate has also been found to have potent analgesic and anti-inflammatory effects in animal models.
properties
IUPAC Name |
[3-acetyl-1-(2-methoxyphenyl)-2-methylindol-5-yl] 2-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6/c1-16-26(17(2)29)21-15-19(34-27(31)20-9-5-7-11-24(20)33-18(3)30)13-14-22(21)28(16)23-10-6-8-12-25(23)32-4/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKCBTDUUGSWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3OC)C=CC(=C2)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(allyloxy)phenyl]-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4013880.png)
![ethyl 5-[(cyclopentylamino)carbonyl]-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4013885.png)

![3-butoxy-N-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4013902.png)
![6-nitro-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B4013909.png)
![6-[4-(benzyloxy)phenyl]-5-nitro-2-piperidinone](/img/structure/B4013912.png)
![2-phenyl-4-{[(1-phenylethyl)amino]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B4013930.png)
![1,3,3-trimethyl-6-[(3-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B4013934.png)
![methyl 4-(9-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-yl)benzoate](/img/structure/B4013941.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzoyl)piperazine oxalate](/img/structure/B4013945.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4013963.png)
![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4013979.png)